![molecular formula C13H9ClO B082120 [1,1'-ビフェニル]-2-カルボニルクロリド CAS No. 14002-52-9](/img/structure/B82120.png)
[1,1'-ビフェニル]-2-カルボニルクロリド
概要
説明
1,1'-Biphenyl]-2-carbonyl chloride, also known as 2-Chlorobenzophenone, is an organic compound with the molecular formula C12H7ClO. It is a colorless solid which is insoluble in water. It is used as a precursor in the synthesis of a range of organic compounds, and has a wide range of scientific applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and as an intermediate in the production of benzophenones, aryl halides, and other organic compounds.
科学的研究の応用
ビフェニル誘導体の合成
“[1,1'-ビフェニル]-2-カルボニルクロリド”は、さまざまなビフェニル誘導体の合成に使用できます . これらの誘導体は、幅広い生物学的および医学的用途で使用されてきました .
ポリ塩化ビフェニル(PCB)の製造
ビフェニルは、“[1,1'-ビフェニル]-2-カルボニルクロリド”と構造的に類似しており、ポリ塩化ビフェニル(PCB)の製造のための出発物質です . PCBはかつて、誘電流体や熱伝達剤として広く使用されていました .
乳化剤の製造
ビフェニルはまた、乳化剤などの他の多くの有機化合物の製造のための中間体です . 乳化剤は、油と水など、互いに混ざり合わない2つ以上の液体の混合物を安定化する物質です .
蛍光増白剤の製造
ビフェニルは、蛍光増白剤の製造に使用されます . 蛍光増白剤は、紫外線と青紫色の領域で光を吸収し、青色の領域で光を再放出する化学化合物です .
農薬の製造
作用機序
Target of Action
It’s known that this compound belongs to the class of acid chlorides . Acid chlorides are extremely reactive and are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else .
Mode of Action
The mode of action of 2-Biphenylcarbonyl chloride involves its interaction with nucleophiles. The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . This makes it susceptible to attack by nucleophiles, leading to the replacement of the chlorine atom .
Biochemical Pathways
It’s known that acid chlorides like 2-biphenylcarbonyl chloride can participate in friedel-crafts acylation reactions . These reactions introduce an acyl group (C=O) into an aromatic ring through an electrophilic aromatic substitution mechanism .
Pharmacokinetics
It’s known that acid chlorides are highly reactive and can undergo various transformations in the body, which could impact their bioavailability .
Result of Action
It’s known that chloride ions play a significant role in bodily and cellular functions . Changes in cytosolic chloride concentration could act as intracellular signals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarbonyl chloride. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its reactivity and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJOJCZVGBOVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502690 | |
| Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14002-52-9 | |
| Record name | [1,1′-Biphenyl]-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




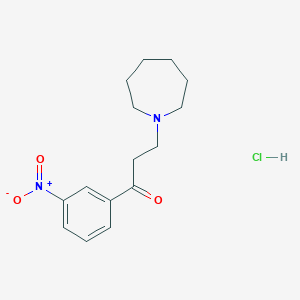
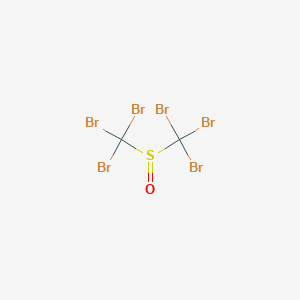
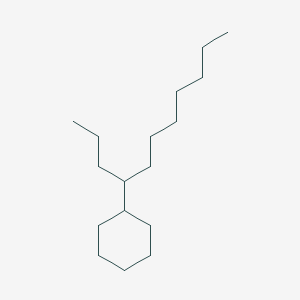

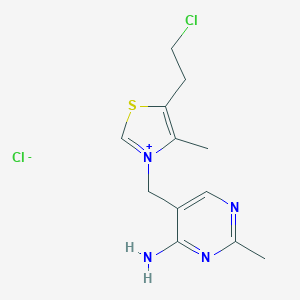
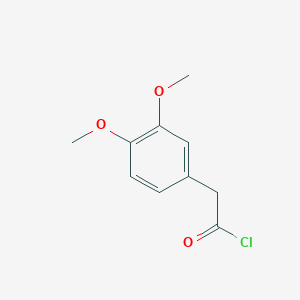


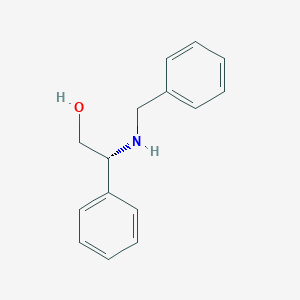
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)
